A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-2-nitroaniline
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-nitroaniline is an organic aromatic compound with the chemical formula C₆H₅ClN₂O₂.[1][2] It belongs to the class of substituted anilines and is characterized by a benzene (B151609) ring functionalized with a chlorine atom, a nitro group, and an amino group.[1] This compound typically appears as a pale yellow to orange or red crystalline solid.[1][2] It is sparingly soluble in water but shows better solubility in organic solvents such as ethanol (B145695) and acetone.[1] 3-Chloro-2-nitroaniline serves as a crucial intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1] A thorough understanding of its physicochemical properties is essential for its effective handling, application in synthetic chemistry, and for predicting its behavior in biological and environmental systems.
Physicochemical Data of 3-Chloro-2-nitroaniline
The key physicochemical properties of 3-Chloro-2-nitroaniline are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 59483-54-4 |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol |
| Appearance | Pale yellow to orange/tan solid |
| Melting Point | 107-108°C[2][3][4][5] |
| Boiling Point (Predicted) | 327.1 ± 22.0 °C[2][4][5] |
| Density (Predicted) | 1.494 ± 0.06 g/cm³[2][4] |
| Vapor Pressure | 0.000207 mmHg at 25°C[4] |
| Flash Point | 151.6°C[4][5] |
Table 2: Chemical and Spectroscopic Properties
| Property | Value |
| pKa (Predicted) | -1.29 ± 0.10[1][2][4] |
| LogP (Predicted) | 2.50[5] |
| Refractive Index (Predicted) | 1.646[4] |
| ¹H NMR | Spectral data available[6] |
| IR Spectroscopy | Characteristic peaks for N-H, C-Cl, and NO₂ functional groups |
| UV-Vis Spectroscopy | Provides information on electronic transitions |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of 3-Chloro-2-nitroaniline.
Melting Point Determination
The melting point of 3-Chloro-2-nitroaniline can be determined using the capillary tube method with a melting point apparatus.[1]
Protocol:
-
A small amount of finely powdered 3-Chloro-2-nitroaniline is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
The assembly is placed in a heating bath (e.g., Thiele tube with oil) or a melting point apparatus.[1]
-
The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
For accuracy, a preliminary rapid heating can be done to find an approximate melting point, followed by a slower, more careful determination.[1]
Boiling Point Determination
As 3-Chloro-2-nitroaniline is a solid at room temperature, its boiling point is typically predicted or determined under vacuum. A standard experimental protocol for determining the boiling point of a high-boiling organic compound involves distillation.[2]
Protocol (for high-boiling compounds):
-
A small quantity of 3-Chloro-2-nitroaniline is placed in a distillation flask.
-
The distillation apparatus is assembled, including a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
-
For high-boiling compounds, vacuum distillation is often employed to prevent decomposition at high temperatures.
Solubility Determination
The solubility of 3-Chloro-2-nitroaniline can be qualitatively determined in various solvents.
Protocol:
-
Place approximately 25 mg of 3-Chloro-2-nitroaniline into a small test tube.
-
Add 0.75 mL of the desired solvent (e.g., water, ethanol, acetone, diethyl ether) in small portions.[8]
-
After each addition, shake the test tube vigorously for about 60 seconds.[9]
-
Observe whether the solid dissolves completely, partially, or not at all.
-
Record the compound as soluble, partially soluble, or insoluble in the respective solvent.
-
To determine solubility in acidic or basic solutions, 5% HCl and 5% NaOH can be used as solvents, which can also provide information about the compound's acidic or basic nature.[8]
pKa Determination
The pKa of 3-Chloro-2-nitroaniline can be predicted computationally or determined experimentally using methods like potentiometric titration or UV-Vis spectrophotometry.
Protocol (Conceptual Outline for Spectrophotometric Determination):
-
Prepare a series of buffer solutions with known pH values.
-
Dissolve a precise amount of 3-Chloro-2-nitroaniline in each buffer solution to create solutions of known concentration.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
The pKa can be determined by analyzing the changes in the absorbance spectrum as a function of pH, as the protonated and deprotonated forms of the molecule will have different absorption characteristics.
Spectroscopic Analysis
¹H NMR Spectroscopy
Protocol:
-
Dissolve 5-25 mg of 3-Chloro-2-nitroaniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]
-
Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette.[10]
-
An internal standard, such as tetramethylsilane (B1202638) (TMS), is typically added to the solvent for referencing the chemical shifts.[10]
-
The NMR tube is placed in the NMR spectrometer.
-
The ¹H NMR spectrum is acquired according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy
Protocol (Thin Solid Film Method):
-
Dissolve a small amount (around 50 mg) of 3-Chloro-2-nitroaniline in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[11]
-
Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[11]
-
Place the salt plate in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum.
UV-Visible Spectroscopy
Protocol:
-
Prepare a dilute solution of 3-Chloro-2-nitroaniline in a suitable solvent that does not absorb in the UV-Vis region of interest (e.g., ethanol, methanol).
-
Use a UV-Vis spectrophotometer with a matched pair of cuvettes (typically quartz for UV measurements).
-
Fill one cuvette with the pure solvent to serve as a blank.
-
Fill the other cuvette with the sample solution.
-
Obtain a baseline spectrum with the blank.
-
Measure the absorbance spectrum of the sample solution over the desired wavelength range.[12]
Visualizations
Synthesis Workflow of 3-Chloro-2-nitroaniline
A documented synthetic route for 3-Chloro-2-nitroaniline starts from 3-chloro-2-nitrobenzoic acid.[13] The process involves the conversion of the carboxylic acid to the corresponding aniline.
Caption: Synthesis of 3-Chloro-2-nitroaniline.
Logic Diagram for Physicochemical Property Determination
The determination of the physicochemical properties of an organic compound like 3-Chloro-2-nitroaniline follows a logical workflow.
Caption: Experimental workflow for property analysis.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. 3-Chloro-2-nitroaniline | 59483-54-4 | Benchchem [benchchem.com]
